alpha-l-Fucofuranose alpha-l-Fucofuranose
Brand Name: Vulcanchem
CAS No.: 130648-27-0
VCID: VC17052797
InChI: InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1
SMILES:
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

alpha-l-Fucofuranose

CAS No.: 130648-27-0

Cat. No.: VC17052797

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

alpha-l-Fucofuranose - 130648-27-0

Specification

CAS No. 130648-27-0
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol
Standard InChI InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1
Standard InChI Key AFNUZVCFKQUDBJ-FQJSGBEDSA-N
Isomeric SMILES C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O
Canonical SMILES CC(C1C(C(C(O1)O)O)O)O

Introduction

Structural and Chemical Properties

Alpha-L-fucofuranose (CAS 130648-27-0) is characterized by its furanose ring conformation, distinguishing it from the more common pyranose form of L-fucose. The compound has the molecular formula C6H12O5\text{C}_6\text{H}_{12}\text{O}_5 and a molar mass of 164.16 g/mol. Its IUPAC name, (2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol, reflects the stereochemical complexity of the molecule. Key structural features include:

PropertyValue
Molecular FormulaC6H12O5\text{C}_6\text{H}_{12}\text{O}_5
Molecular Weight164.16 g/mol
InChI KeyAFNUZVCFKQUDBJ-FQJSGBEDSA-N
Isomeric SMILESC[C@@H]([C@@H]1...)\text{C}[C@@H]([C@@H]1...)

The furanose ring introduces distinct conformational dynamics compared to pyranose forms, influencing its interactions with enzymes and receptors .

Biosynthetic Pathways

Enzymatic Interconversion

The GDP-activated form of alpha-L-fucofuranose (GDP-α-L-fucofuranose) is biosynthesized via mutase-catalyzed interconversion from GDP-β-L-fucopyranose. MtdL and Hyg20, two divalent cation-dependent mutases, drive this reversible reaction without requiring additional cofactors . These enzymes enable metabolic flexibility in microbial systems, allowing rapid shifts between pyranose and furanose pools under varying physiological conditions.

Metabolic Fate

L-Fucose metabolism proceeds through two primary pathways:

  • Phosphorylative Pathway: Conversion to L-fuculose-1-phosphate, yielding dihydroxyacetone phosphate and L-lactaldehyde.

  • Oxidative Pathway: Oxidation to L-fuconolactone, hydrolyzed to L-fuconate.

The furanose form may serve as a metabolic branch point, though its specific catabolic enzymes remain uncharacterized.

Chemical Synthesis Strategies

Pyranoside-to-Furanoside Rearrangement

A pivotal synthetic approach involves the acid-catalyzed rearrangement of allyl β-L-fucopyranoside to the furanose form. This method, optimized using H2SO4\text{H}_2\text{SO}_4-silica in acetone, achieves 52% yield of allyl β-L-fucofuranoside after 72 hours . Critical stereochemical control is maintained through remote participation of O-acyl groups during glycosylation.

Oligosaccharide Assembly

Sulfated pentasaccharides containing α-L-fucofuranose residues were synthesized to model fucoidan fragments from Chordaria flagelliformis. Key steps included:

  • Regioselective 3-O-benzoylation

  • Stereocontrolled α-glycosidic bond formation

  • Sequential deprotection and sulfation .

These synthetic analogs demonstrated altered anti-inflammatory and anticoagulant activities compared to pyranose-containing fucoidans, highlighting structure-activity dependencies .

Biological Roles and Applications

Glycoconjugate Function

Alpha-L-fucofuranose occurs in:

  • Fucoidans: Sulfated polysaccharides from brown algae, where furanose residues modulate bioactivity .

  • Microbial Glycans: Components of antibiotic nucleosides like A201A, where the furanose configuration is essential for target binding .

Immunological Interactions

In the ABO blood group system, L-fucose variants contribute to antigen specificity. While alpha-L-fucofuranose itself isn’t directly implicated, its metabolic precursors influence glycoprotein biosynthesis.

Analytical Characterization

NMR Spectroscopy

Key 13C^{13}\text{C} NMR shifts for α-L-fucofuranose derivatives:

  • C1: 95.3–95.5 ppm

  • C2: 71.6–72.4 ppm

  • C5: 67.6–68.2 ppm

Ring conformation induces distinct 1H^1\text{H} coupling patterns (J1,2=3.84.2HzJ_{1,2} = 3.8–4.2 \, \text{Hz}) compared to pyranose forms.

Crystallographic Insights

Structural studies of mutase MtdL reveal a TIM-barrel fold with Mn2+^{2+} ions coordinating the substrate’s phosphate groups. Arginine residues mediate substrate distortion, enabling pyranose-to-furanose interconversion .

Challenges and Future Directions

  • Biosynthetic Regulation: Elucidate transcriptional control of mutase expression in response to environmental stimuli.

  • Therapeutic Optimization: Engineer fucofuranose-containing glycans with enhanced pharmacokinetic properties.

  • Analytical Gaps: Develop rapid MS/MS protocols for differentiating fucopyranose/fucofuranose in complex mixtures.

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